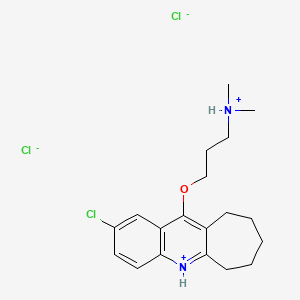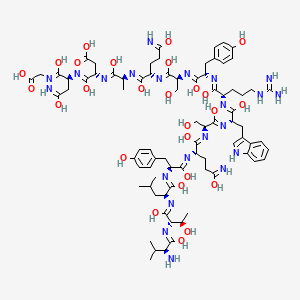![molecular formula C25H22F2N2O3 B13751606 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-64-2](/img/no-structure.png)
2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate is a complex organic compound that features a piperazine moiety, a biphenyl structure, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU.
Deprotection: Removal of protecting groups using reagents such as PhSH.
Intramolecular Cyclization: Formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis or parallel synthesis techniques to enhance yield and purity. Photocatalytic synthesis methods are also explored to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The biphenyl structure may contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-3-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Shares the piperazine and difluorophenyl moieties but differs in the presence of a boronic acid group.
4-Methylpiperazine-1-carbonylphenyl derivatives: Similar in structure but may lack the difluoro and biphenyl components.
Propriétés
| 1095208-64-2 | |
Formule moléculaire |
C25H22F2N2O3 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
InChI |
InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Clé InChI |
KDAMRQYVAHQTIS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








